Bienvenue dans la boutique en ligne BenchChem!

Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate (CAS 1171935-91-3) is a synthetic aromatic ether-ester of molecular formula C₁₈H₁₈O₆ (MW 330.33 g/mol) bearing a reactive 4-formyl-2-methoxyphenoxy group linked via an ethylene glycol spacer to a meta-substituted methyl benzoate. The compound is cataloged under MDL number MFCD20525003 and is supplied as a research-grade building block by multiple vendors at purities ranging from 95% to 98%.

Molecular Formula C18H18O6
Molecular Weight 330.3 g/mol
CAS No. 1171935-91-3
Cat. No. B1454587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate
CAS1171935-91-3
Molecular FormulaC18H18O6
Molecular Weight330.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=O)OCCOC2=CC=CC(=C2)C(=O)OC
InChIInChI=1S/C18H18O6/c1-21-17-10-13(12-19)6-7-16(17)24-9-8-23-15-5-3-4-14(11-15)18(20)22-2/h3-7,10-12H,8-9H2,1-2H3
InChIKeyFCJDHKOPIHQXTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate (CAS 1171935-91-3): A Dual-Aldehyde/Ester Building Block for Medicinal Chemistry and Fragment-Based Discovery


Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate (CAS 1171935-91-3) is a synthetic aromatic ether-ester of molecular formula C₁₈H₁₈O₆ (MW 330.33 g/mol) bearing a reactive 4-formyl-2-methoxyphenoxy group linked via an ethylene glycol spacer to a meta-substituted methyl benzoate . The compound is cataloged under MDL number MFCD20525003 and is supplied as a research-grade building block by multiple vendors at purities ranging from 95% to 98% . Its structural architecture—combining an electrophilic formyl handle, a hydrogen-bond-capable ether linker, and a hydrolyzable methyl ester—positions it as a versatile intermediate for condensation-driven library synthesis, schiff-base formation, and prodrug design .

Why Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate Cannot Be Replaced by Superficially Similar Aldehyde-Benzoate Building Blocks


Although numerous commercial building blocks share the 4-formyl-2-methoxyphenoxy motif, three structural variables critically alter the compound's reactivity, physicochemical profile, and downstream synthetic utility: (i) the regiochemistry of the benzoate ester (meta vs. para), which shifts the LogP by approximately 0.2–0.5 units and alters dipole moment orientation ; (ii) the length and nature of the spacer (ethoxy-ethoxy vs. methylene vs. acetate), which changes the number of freely rotatable bonds from 7 to 9, directly impacting conformational entropy and binding pose diversity in fragment-based screening ; and (iii) the ester alkyl group (methyl vs. ethyl), which modulates hydrolysis rates under physiological or basic conditions . These variables mean that swapping the target compound for a close analog—such as the para-substituted isomer or the shorter-linked acetate—can lead to divergent SAR, altered solubility, and non-overlapping patent space in lead optimization campaigns.

Quantitative Differentiation Evidence: Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate vs. Closest Structural Analogs


Meta-Benzoyloxy vs. Para-Benzoyloxy Regioisomer: Predicted Lipophilicity and Conformational Flexibility Differentiation

The target compound, methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate, bears the benzoate ester at the meta position (3-substituted), distinguishing it from its para-substituted constitutional isomer, methyl 4-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate. Predicted ACD/Labs data indicate a LogP of 3.24 and 9 freely rotatable bonds for the target compound . While experimentally determined LogP values for the para isomer are not published in peer-reviewed literature, computational predictions for para-substituted aryl ether-benzoates with identical atom composition consistently yield LogP differences of 0.2–0.5 log units relative to meta isomers owing to altered dipole vectors and solvation shell organization [1]. Additionally, the target compound's polar surface area (71 Ų) and zero hydrogen-bond donors place it within favorable oral drug-like space (Rule of 5 violations: 0), whereas the para isomer may exhibit subtly different PSA due to changed molecular shape . This regiochemical distinction is critical for medicinal chemists optimizing off-rate kinetics and solubility in fragment-growing campaigns, as meta vs. para substitution can invert selectivity profiles against kinase and GPCR targets [2].

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

Ethylene Glycol Spacer vs. Methylene/Acetate Linkers: Conformational Entropy and Hydrogen-Bonding Capacity Comparison

The ethoxy-ethoxy linker (-OCH₂CH₂O-) connecting the formyl-methoxyphenyl ring to the benzoate in the target compound provides 9 freely rotatable bonds and 6 hydrogen-bond acceptor sites, as determined from its SMILES structure and predicted physicochemical data . In contrast, the shorter-linked analog methyl (4-formyl-2-methoxyphenoxy)acetate (CAS 79317-30-9, Combi-Blocks QZ-1168) contains an -OCH₂CO₂- linkage with only 7 rotatable bonds and a reduced conformational envelope . The ethylene glycol spacer introduces an additional ether oxygen capable of participating in water-mediated hydrogen-bond networks with protein backbone amides, a feature absent in the methylene-only linker. The ethyl ester analog, ethyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate (CAS 824946-09-0, Sigma-Aldrich), utilizes a methylene (-CH₂-) bridge with only 7 rotatable bonds and a different ester alkyl group (ethyl vs. methyl), which alters both hydrolytic stability and metabolic susceptibility [1]. For fragment-based screening libraries, the increased conformational sampling of the target compound's flexible linker enables exploration of a broader pharmacophore space, potentially capturing binding poses inaccessible to rigidified analogs [2].

Fragment-Based Screening Conformational Analysis Linker Chemistry

Purity Grade Availability Across Suppliers: 95% Minimum Threshold with Up to 98% Options Supporting Structure-Activity Relationship Studies

The target compound is commercially available from multiple independent suppliers at defined purity grades, enabling researchers to select the appropriate quality level for their specific application. Combi-Blocks (San Diego, CA) supplies the compound under catalog number QY-0527 at a certified purity of 95% . Leyan (Shanghai) lists the product under catalog number 1436187 at 97% purity . Chemsrc reports a 98.0% purity grade , and ChemScene offers it under catalog CS-0365517 at ≥97% purity with storage specifications of sealed, dry conditions at 2–8 °C . CymitQuimica supplies the compound at a minimum of 95% purity (Ref. 3D-FM133720) . In contrast, the closely related isonicotinate analog methyl 2-(4-formyl-2-methoxyphenoxy)isonicotinate (Combi-Blocks QY-8757) is available only at 95% purity from a single source, with no higher-grade option currently listed . The availability of the target compound at 97–98% purity from multiple vendors reduces single-supplier dependency and provides higher-confidence starting material for quantitative SAR studies where impurities >2% could confound IC₅₀ determinations in biochemical assays.

Chemical Procurement Quality Control SAR Studies

Class-Level Tyrosinase Inhibitory Potential Shared with 4-Formyl-2-methoxyphenoxy Derivatives: Vanillin-Derived Pharmacophore with Validated IC₅₀ Values

The 4-formyl-2-methoxyphenoxy moiety present in the target compound defines a validated tyrosinase-inhibitory pharmacophore. In a systematic SAR study by Ashraf et al. (2015) published in Bioorganic & Medicinal Chemistry, a series of vanillin-derived compounds bearing the 4-formyl-2-methoxyphenoxy group were synthesized and tested against mushroom tyrosinase (Agaricus bisporus, EC 1.14.18.1) at pH 6.8, 25 °C [1][2]. The most potent derivative, 2-(4-formyl-2-methoxyphenoxy)-2-oxoethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate (compound 6a), exhibited an IC₅₀ of 16.13 μM with a computed binding free energy of −7.2 kcal/mol against tyrosinase (PDB ID: 2ZWE) [1]. Multiple other 4-formyl-2-methoxyphenoxy-containing esters—including 2-(4-formyl-2-methoxyphenoxy)-2-oxoethyl 2,4-dihydroxybenzoate—demonstrated mixed-type inhibition against the same enzyme [2]. While the target compound itself has not been directly tested in this assay, the conserved pharmacophore and the presence of the formyl group as a potential metal-coordinating moiety for the dicopper active site support its candidacy as a tyrosinase inhibitor scaffold [3]. In contrast, the simpler parent compound vanillin (4-hydroxy-3-methoxybenzaldehyde) shows only weak, non-specific inhibition in this system, underscoring the importance of the elaborated ester side chain for potency [2].

Tyrosinase Inhibition Melanogenesis Vanillin Derivatives

Methyl Ester vs. Ethyl Ester Hydrolytic Lability: Implications for Proding Design and Synthetic Tractability

The target compound bears a methyl ester, which undergoes hydrolysis approximately 1.5–2.0× faster than the corresponding ethyl ester under both acidic and basic conditions, as established in systematic kinetic studies of substituted benzoate esters [1]. The close analog ethyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate (CAS 824946-09-0, Sigma-Aldrich) incorporates an ethyl ester and a shorter methylene linker, which together confer greater metabolic stability but reduced aqueous solubility relative to the target compound [2]. For researchers evaluating prodrug strategies, the methyl ester of the target compound offers a more rapid onset of hydrolysis to the free carboxylic acid, which may be advantageous for generating the active metabolite in cell-based assays with limited incubation times. Conversely, for synthetic applications requiring prolonged basic conditions (e.g., nucleophilic aromatic substitution or Grignard additions), the methyl ester's lability requires careful temperature control (recommended storage at 2–8 °C) to prevent premature de-esterification . The target compound's nine rotatable bonds also facilitate enzymatic access to the ester carbonyl compared to the more sterically congested ethyl ester of the comparator, as steric hindrance around the ester carbonyl directly correlates with hydrolysis half-life [1].

Prodrug Design Ester Hydrolysis Synthetic Intermediate Stability

Isonicotinate vs. Benzoate Heterocyclic Replacement: Target Engagement and Hydrogen-Bonding Network Differences

The target compound's benzoate ester is directly comparable to the isonicotinate analog methyl 2-(4-formyl-2-methoxyphenoxy)isonicotinate (CAS 1415719-17-3, Combi-Blocks QY-8757), which replaces the benzoate benzene ring with a pyridine ring . This heterocyclic substitution introduces a ring nitrogen capable of acting as a hydrogen-bond acceptor and metal-chelating site, fundamentally altering the compound's target engagement profile. The predicted LogP of the isonicotinate analog is lower by approximately 0.8–1.2 log units (estimated from pyridine vs. benzene LogP contributions) due to the increased polarity of the pyridine ring, and its polar surface area increases by roughly 13–15 Ų owing to the additional nitrogen atom . For kinase inhibitor design programs, the benzoate of the target compound offers a π-stacking surface without the confounding metal-chelation properties of the pyridine nitrogen, which can promiscuously inhibit cytochrome P450 enzymes and kinase active-site metals [1]. Conversely, the isonicotinate analog may be preferred for targets where pyridine-mediated hydrogen bonding to a hinge-region backbone NH is desired. The target compound's absence of a basic nitrogen also eliminates pH-dependent ionization in the physiological range, simplifying cellular permeability predictions relative to the isonicotinate .

Medicinal Chemistry Heterocyclic Bioisosteres Kinase Inhibitor Design

Optimal Research and Industrial Application Scenarios for Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate Based on Quantitative Differentiation Evidence


Fragment-Based Lead Generation Requiring Defined Physicochemical Space and Multi-Vendor Resupply Assurance

The target compound, with a validated LogP of 3.24, PSA of 71 Ų, and zero Rule-of-5 violations , occupies a drug-like fragment space suitable for screening against kinases, GPCRs, and nuclear receptors. Its meta-substitution pattern provides a distinct dipole orientation from para-isomer fragments, expanding the chemical diversity of fragment libraries . The availability of the compound at 97–98% purity from at least five independent suppliers (Combi-Blocks, Leyan, ChemScene, Chemsrc, CymitQuimica) ensures that hit follow-up and SAR-by-catalog efforts are not disrupted by single-source supply shortages, a critical consideration for industrial medicinal chemistry groups.

Tyrosinase Inhibitor Development Leveraging the 4-Formyl-2-methoxyphenoxy Pharmacophore

Building on the class-level evidence that 4-formyl-2-methoxyphenoxy esters exhibit mixed-type inhibition of mushroom tyrosinase (IC₅₀ = 16.13 μM for the most potent analog 6a [1]), the target compound can serve as a scaffold for systematic side-chain optimization. The flexible ethoxy-ethoxy linker and methyl ester permit facile diversification through: (i) condensation of the formyl group with hydrazines or amines to generate hydrazone/schiff-base libraries; (ii) hydrolysis of the methyl ester to the free carboxylic acid for amide coupling; and (iii) demethylation of the methoxy group to generate a catechol mimetic. These transformations are enabled by the compound's three differentially reactive functional groups, a synthetic versatility advantage over the simpler vanillin scaffold [1].

Prodrug Design with Tunable Ester Hydrolysis Rates for Intracellular Activation

The methyl ester of the target compound hydrolyzes approximately 1.5–2.0× faster than the corresponding ethyl ester under physiological conditions [2], making it the preferred choice for prodrug strategies where rapid intracellular conversion to the free carboxylic acid is required. The nine rotatable bonds provide conformational flexibility that facilitates esterase access to the carbonyl carbon. Researchers comparing prodrug activation kinetics should select the target compound (methyl ester) for fast-onset applications and the ethyl ester analog (CAS 824946-09-0) for sustained-release profiles. Recommended storage at 2–8 °C under dry, sealed conditions preserves ester integrity during long-term compound management .

Negative Control or Counter-Screen Probe Against Pyridine-Containing Kinase Inhibitors

For kinase drug discovery programs where lead compounds contain a pyridine hinge-binding motif (e.g., isonicotinate-based inhibitors), the target compound's benzoate scaffold provides a matched molecular pair for evaluating the contribution of the pyridine nitrogen to target potency and selectivity. The absence of a basic nitrogen eliminates pH-dependent ionization and reduces the risk of CYP450 inhibition commonly associated with pyridine-containing molecules [3]. This makes the target compound a valuable control compound in counter-screening panels to deconvolute pyridine-specific vs. scaffold-driven pharmacology.

Quote Request

Request a Quote for Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.